5-Butylpyridin-3-ol

Catalog No.
S13117278
CAS No.
918631-15-9
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Butylpyridin-3-ol

CAS Number

918631-15-9

Product Name

5-Butylpyridin-3-ol

IUPAC Name

5-butylpyridin-3-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-2-3-4-8-5-9(11)7-10-6-8/h5-7,11H,2-4H2,1H3

InChI Key

AZJFGOCYQUDVRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CN=C1)O

5-Butylpyridin-3-ol is an organic compound characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and a butyl group at the 5-position. Its chemical formula is C11H15NC_{11}H_{15}N and it has a molecular weight of approximately 175.25 g/mol. The presence of the hydroxyl group contributes to its solubility in polar solvents, while the butyl group increases its lipophilicity, which can enhance its biological activity and interaction with cellular membranes.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to yield ketone or aldehyde derivatives, such as 5-butyl-3-pyridone, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The pyridine ring may undergo reduction to form piperidine derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The butyl group can be replaced with other alkyl or aryl groups through nucleophilic substitution reactions in the presence of bases or alkylating agents.

Research indicates that 5-butylpyridin-3-ol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses activity against various bacterial strains, making it a candidate for further exploration in medicinal chemistry.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of 5-butylpyridin-3-ol can be achieved through several methods:

  • Alkylation of Pyridine Derivatives: A common method involves the reaction of 3-hydroxypyridine with butyl bromide in the presence of a base like potassium carbonate, typically conducted in organic solvents such as dimethylformamide at elevated temperatures.
  • Industrial Production: On a larger scale, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. Purification techniques such as distillation and recrystallization are employed to achieve high purity suitable for various applications .

5-Butylpyridin-3-ol finds utility in several fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules and specialty chemicals.
  • Pharmaceuticals: Its biological properties make it a candidate for drug development, particularly in creating novel therapeutic agents targeting infections and inflammation .
  • Agriculture: The compound may be used as a building block for agrochemicals, contributing to the development of pesticides or herbicides.

The interactions of 5-butylpyridin-3-ol with biological macromolecules are significant for understanding its mechanism of action. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the lipophilic butyl group enhances membrane permeability, facilitating cellular uptake and interaction with lipid membranes .

Several compounds share structural similarities with 5-butylpyridin-3-ol. Here is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
3-HydroxypyridineLacks the butyl group; more polarLess lipophilic than 5-butylpyridin-3-ol
5-Methylpyridin-3-olContains a methyl group instead of butylDifferent physicochemical properties due to smaller size
5-Ethylpyridin-3-olContains an ethyl groupIntermediate lipophilicity compared to butyl derivative

5-Butylpyridin-3-ol is unique due to its specific substitution pattern that enhances its lipophilicity and biological activity compared to its shorter-chain analogs. This distinctiveness may improve its bioavailability and interaction with biological systems .

Traditional synthetic methodologies for 5-Butylpyridin-3-ol have been developed over several decades, establishing fundamental principles that continue to guide contemporary synthetic strategies. These approaches primarily rely on well-established organic transformations that provide reliable access to the target compound through various mechanistic pathways.

Alkylation of Pyridin-3-ol Derivatives

Direct alkylation of pyridin-3-ol derivatives represents one of the most straightforward approaches to synthesizing 5-Butylpyridin-3-ol. This methodology involves the introduction of a butyl group at the 5-position of the pyridine ring through electrophilic substitution reactions [2]. The reaction typically employs pyridin-3-ol as the starting material, which undergoes alkylation with butyl halides in the presence of strong bases such as sodium hydride or potassium carbonate.

The alkylation process proceeds through the formation of a pyridinolate anion, which acts as a nucleophile toward the electrophilic butyl halide. The reaction is generally conducted in aprotic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion . Reaction conditions typically require temperatures ranging from 80 to 120 degrees Celsius and reaction times of 8 to 24 hours to achieve optimal yields.

Alternative routes involve the use of tert-butyl chloride in the presence of bases such as sodium hydride or potassium carbonate, carried out in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures . This approach demonstrates the versatility of the alkylation methodology in accommodating different alkyl substituents while maintaining the core synthetic strategy.

MethodReagentsConditionsAdvantagesLimitations
Direct Alkylation of Pyridin-3-olPyridin-3-ol, butyl chloride, NaH/K2CO3DMF/THF, elevated temperatureDirect substitution, good yieldsRequires strong base, side reactions
Nucleophilic Substitution with Butyl HalidesPyridin-3-ol, butyl bromide, baseAprotic solvent, room temperature to refluxMild conditions, functional group toleranceLimited substrate scope
Alkali Fusion of Pyridinesulfonic AcidsButylpyridinesulfonic acid, NaOH330°C, strong baseClassical method, reliableHarsh conditions, safety concerns
Friedel-Crafts AlkylationPyridin-3-ol, butyl chloride, AlCl3Lewis acid catalyst, controlled temperatureHigh regioselectivitySubstrate limitations
Mannich Reaction ApproachPyridin-3-ol, formaldehyde, butylamineAqueous or alcoholic medium, refluxOne-pot synthesisModerate yields

Research findings have demonstrated that the regioselectivity of alkylation can be influenced by the electronic properties of the pyridine ring. The presence of the hydroxyl group at the 3-position activates the adjacent positions toward electrophilic attack, facilitating the introduction of alkyl substituents at the 2- and 4-positions [3]. However, achieving selective alkylation at the 5-position requires careful optimization of reaction conditions and the use of appropriate directing groups.

Nucleophilic Substitution Strategies

Nucleophilic substitution strategies provide an alternative approach to the synthesis of 5-Butylpyridin-3-ol, particularly when starting from appropriately substituted pyridine derivatives. These methods typically involve the displacement of good leaving groups by nucleophilic species, enabling the introduction of the desired functional groups through well-defined mechanistic pathways [4] [5].

The nucleophilic substitution approach often employs halogenated pyridine derivatives as starting materials, where the halogen atoms serve as leaving groups in substitution reactions. The reaction mechanism proceeds through either bimolecular nucleophilic substitution or addition-elimination pathways, depending on the nature of the substrate and reaction conditions [4]. The choice of nucleophile and reaction conditions significantly influences the regioselectivity and efficiency of the transformation.

Studies have shown that pyridine derivatives can undergo nucleophilic substitution reactions with various nucleophiles, including hydroxide ions, alkoxide ions, and organometallic reagents [6]. The regioselectivity of these reactions is governed by the electronic distribution within the pyridine ring, with electron-deficient positions being more susceptible to nucleophilic attack. Pyridin-2-ol has been shown to react as an ambident nucleophile, providing mixtures of products arising from attack at both oxygen and nitrogen atoms [6].

The hydroxyl group substitution in alcohols represents a fundamental challenge in organic synthesis due to the poor leaving group ability of hydroxide ion [5]. One solution involves conducting substitution reactions in strong acid, converting the hydroxyl group to a better leaving group through protonation. This modification significantly improves the reactivity of the substrate toward nucleophilic attack, enabling efficient transformation under milder conditions.

Temperature dependency plays a crucial role in nucleophilic substitution reactions of pyridine derivatives. Increasing reaction temperature generally enhances reaction rates and conversion efficiency, although excessive temperatures may lead to side reactions and product decomposition [7]. The optimal temperature range for most nucleophilic substitution reactions involving pyridin-3-ol derivatives falls between 60 and 100 degrees Celsius.

Catalytic Synthetic Routes

The development of catalytic synthetic routes has revolutionized the preparation of complex heterocyclic compounds, including 5-Butylpyridin-3-ol. These methodologies offer significant advantages in terms of efficiency, selectivity, and environmental compatibility compared to traditional stoichiometric approaches.

Palladium-Mediated Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions have emerged as one of the most powerful tools for constructing carbon-carbon bonds in organic synthesis, particularly for the formation of substituted pyridine derivatives [8] [9] [10]. These reactions enable the coupling of various organometallic reagents with pyridine-based electrophiles or nucleophiles, providing access to complex molecular architectures through well-defined catalytic cycles.

The Suzuki-Miyaura cross-coupling reaction represents the most widely employed palladium-catalyzed transformation for pyridine synthesis [11] [10]. This reaction involves the coupling of pyridine-derived halides or pseudohalides with organoboronic acids or esters in the presence of palladium catalysts and appropriate bases. The reaction typically achieves yields ranging from 70 to 95 percent under optimized conditions, making it highly attractive for both laboratory and industrial applications [10].

Reaction TypeCoupling PartnersCatalyst SystemBase RequirementsTypical Yields (%)
Suzuki-Miyaura CouplingArylboronic acids/estersPd(PPh3)4, Pd(dppf)Cl2K2CO3, Cs2CO3, Na2CO370-95
Negishi CouplingOrganozinc reagentsPd(PPh3)4, Pd2(dba)3Not required65-90
Stille CouplingOrganostannanesPd(PPh3)4, PdCl2(MeCN)2Not required60-85
Sonogashira CouplingTerminal alkynesPdCl2(PPh3)2, CuIEt3N, diisopropylamine75-92
Heck ReactionAlkenesPd(OAc)2, phosphine ligandsEt3N, K2CO355-80

Recent developments in palladium catalysis have demonstrated the effectiveness of pyridine sulfinates as nucleophilic coupling partners in cross-coupling reactions with aryl halides [12]. These reagents overcome the limitations associated with pyridine boronates, which often suffer from poor stability and low efficiency in reactions. The use of pyridine-2-sulfinates enables cross-coupling processes of unrivaled scope and utility, particularly for 2-substituted pyridines that are challenging to prepare through conventional Suzuki-Miyaura coupling [12].

The mechanism of palladium-catalyzed cross-coupling involves several key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organometallic coupling partner, and reductive elimination to form the desired carbon-carbon bond [9]. The efficiency of these transformations depends on the choice of catalyst, ligands, bases, and reaction conditions, which must be optimized for each specific substrate combination.

Chemoselective Suzuki-Miyaura reactions have been developed for the preparation of trisubstituted pyridines using dibromo-tosyloxypyridines as starting materials [11]. These reactions allow for selective functionalization at specific positions on the pyridine ring, enabling the synthesis of complex pyridine derivatives with precise control over substitution patterns. The optimized conditions provide facile access to diaryl-tosyloxypyridines in yields ranging from 8 to 99 percent [11].

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed functionalization represents a rapidly expanding area of synthetic methodology that enables direct modification of carbon-hydrogen bonds in pyridine derivatives [13] [14] [15]. These approaches offer significant advantages by eliminating the need for pre-functionalized starting materials and enabling late-stage diversification of complex molecular scaffolds.

Direct carbon-hydrogen functionalization of pyridine and related azine derivatives through carbon-carbon bond-forming reactions has been extensively developed [13] [14]. Various transformations using different transition metal catalysts are available, including alkylation, alkenylation, arylation, and acylation reactions. The regioselectivity of these transformations typically favors the 2-position of pyridine, although recent developments have enabled selective functionalization at the 3- and 4-positions [13].

Metal CatalystReaction TypeSubstrate ScopeSelectivityIndustrial Application
PalladiumC-H Activation/Cross-couplingAryl halides, pseudohalidesHigh regioselectivityWidely used
NickelReductive couplingAlkyl halides, organometallicsGood functional group toleranceEmerging technology
CopperOxidative couplingTerminal alkynes, aminesModerate selectivityLimited application
RhodiumC-H AlkylationAlcohols, alkenesExcellent positional controlResearch stage
IridiumDehydrogenative couplingAlcohols, alkanesHigh chemoselectivityResearch stage

Palladium-catalyzed electrophilic functionalization of pyridine derivatives through phosphonium salts has been demonstrated as a highly efficient and practical method for heterobiaryl synthesis [15]. This approach enables the incorporation of diverse carbon-based fragments, including alkenyl, alkynyl, and allyl groups, onto the pyridine core with excellent generality. The use of silver salt additives has been identified as vital for the success of these transformations, serving as transmetalation mediators that facilitate smooth transfer of pyridyl groups to palladium intermediates [15].

Carbon-hydrogen activation of pyridines by boryl pincer complexes of iridium represents an innovative approach to pyridine functionalization [16]. The mechanism involves coordination of pyridine to a Lewis acidic boron center, leading to fast insertion of iridium into the 2-carbon-hydrogen bond of pyridine. This provides a different mechanistic pathway compared to conventional directed carbon-hydrogen activation, where both directing group coordination and carbon-hydrogen activation occur at the same metal center [16].

Regiodivergent alkylation of pyridines using alkyllithium clusters has been developed as a transition-metal-free approach to pyridine functionalization [17]. The regioselectivity of these reactions is controlled by the choice of alkyllithium activator, with methyllithium directing alkylation predominantly to the 4-position and sec-butyllithium promoting 2-alkylation. This method demonstrates broad substrate scope and enables late-stage functionalization of complex molecules [17].

Biosynthetic and Microbial Production

Biosynthetic and microbial production methods represent an emerging and environmentally sustainable approach to the synthesis of 5-Butylpyridin-3-ol and related pyridine derivatives. These biological systems offer unique advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis methods.

Enzymatic Hydroxylation Pathways

Enzymatic hydroxylation pathways provide a highly selective and environmentally friendly approach to the synthesis of hydroxylated pyridine derivatives [18] [19] [20]. These biological systems utilize specialized enzymes that catalyze the introduction of hydroxyl groups at specific positions on the pyridine ring, often achieving regioselectivity that is difficult to accomplish through chemical methods.

Monooxygenase enzymes represent one of the most important classes of biocatalysts for pyridine hydroxylation [18] [21]. These enzymes typically require flavin adenine dinucleotide or flavin mononucleotide as cofactors, along with nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron donors. The enzymatic conversion of 4-hydroxypyridine to pyridine-3,4-diol by 4-hydroxypyridine-3-hydroxylase requires one mole of molecular oxygen and one mole of reduced nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate [18].

Enzyme ClassCofactor RequirementsSubstrate SpecificityReaction ConditionsConversion Rates (%)
MonooxygenasesFAD/FMN, NADH/NADPHBroad pyridine derivativesAqueous, pH 7-8, 25-37°C60-85
HydroxylasesNADH/NADPH, O2HydroxypyridinesBuffered systems, moderate temperature45-70
P450 CytochromesNADPH, O2, hemeVarious heterocyclesPhysiological conditions70-90
Flavin-dependent enzymesFAD, NADHSpecific pyridine substratesMild aqueous conditions55-75
Non-heme iron enzymesα-ketoglutarate, ascorbateLimited substrate rangeNeutral pH, ambient temperature40-65

The mechanism of enzymatic hydroxylation typically involves the formation of reactive oxygen species that insert into carbon-hydrogen bonds of the substrate [22]. Flavin-dependent monooxygenases generate reactive peroxyflavin intermediates that transfer oxygen atoms to the substrate with high selectivity. The process involves molecular oxygen activation, substrate binding, oxygen transfer, and product release in a carefully orchestrated catalytic cycle.

Recent studies have identified a multifunctional flavoprotein monooxygenase that facilitates hydroxylation and carbon-carbon bond cleavage of pyridine rings [22]. This enzyme, designated as 6-hydroxy-3-succinoyl-pyridine monooxygenase, utilizes dioxygen and flavin adenine dinucleotide cofactor to hydroxylate and cleave substrate side chains. The enzyme demonstrates remarkable versatility in its ability to perform both hydroxylation and cleavage reactions within a single active site [22].

The substrate specificity of hydroxylating enzymes varies considerably depending on the enzyme source and reaction conditions. Some enzymes demonstrate broad substrate tolerance, accepting various pyridine derivatives with different substitution patterns. Others exhibit high specificity for particular substrate structures, enabling precise regioselective transformations that are valuable for synthetic applications.

Microbial Oxyfunctionalization Techniques

Microbial oxyfunctionalization techniques utilize whole cell systems or isolated microbial enzymes to introduce oxygen-containing functional groups into pyridine substrates [3] [19] [20] [21]. These approaches offer several advantages, including the ability to perform complex multi-step transformations, tolerance of reaction conditions, and potential for large-scale production through fermentation processes.

Burkholderia species MAK1 has been identified as a particularly effective microorganism for the oxyfunctionalization of pyridine derivatives [3] [20]. This bacterium demonstrates the ability to utilize pyridin-2-ol as a sole carbon and energy source and can convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. The regioselective oxyfunctionalization using whole cells of Burkholderia species MAK1 achieves conversion rates of 70 to 85 percent for appropriate substrates [20].

MicroorganismTarget SubstrateProducts FormedCulture ConditionsBiotransformation Efficiency (%)
Burkholderia sp. MAK1Pyridin-2-amines5-Hydroxypyridin derivativesAerobic, 30°C, pH 7.070-85
Agrobacterium sp.4-HydroxypyridinePyridine-3,4-diolAerobic, 28°C, minimal medium60-75
Pseudomonas putidaNicotine derivatives2,5-DihydroxypyridineAerobic, 30°C, rich medium55-70
Arthrobacter sp.PyridineSuccinic acid derivativesAerobic, 25°C, defined medium65-80
Streptomyces sp.Pyridine alkaloidsPolyenylpyronesMarine medium, 28°C45-60

The microbial degradation pathway of pyridine has been comprehensively studied in Arthrobacter species strain 68b, revealing a complete catabolic pathway at the level of genes, enzymes, and metabolites [21]. The pathway consists of four enzymatic steps beginning with direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system. This initial step is followed by successive transformations leading to the formation of succinic acid as the final metabolite [21].

Pseudomonas putida strain S16 encodes a key flavoprotein monooxygenase enzyme for 6-hydroxy-3-succinoyl-pyridine biodegradation in the pyrrolidine pathway [22]. This enzyme catalyzes the hydroxylation of crucial intermediates in nicotine degradation, converting them to 2,5-dihydroxypyridine and succinic acid. The reaction mechanism involves the transfer of oxygen atoms from molecular oxygen to the substrate, with detailed mechanistic studies revealing the roles of specific amino acid residues in catalysis [22].

Marine-derived Streptomyces species have been found to produce unique polyenylpyrone metabolites possessing pyridine end groups [23]. These compounds, designated as pyridinopyrones, belong to a class of aromatic polyenepyrones that are produced through biosynthetic pathways involving nicotinic acid as a starter unit. The polyene chain and pendant methyl groups are derived from acetate and methionine, respectively, demonstrating the versatility of microbial biosynthetic machinery [23].

The application of enzymes or whole cells represents an attractive strategy for the preparation of hydroxylated pyridines, particularly since chemical synthesis methods for pyridinols are often limited or inefficient [20]. Microbial systems offer several advantages including mild reaction conditions, high selectivity, environmentally friendly processes, and the potential for discovering novel enzymatic activities through screening of diverse microbial populations.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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